molecular formula C11H13NO2 B1373910 methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1071432-28-4

methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B1373910
CAS No.: 1071432-28-4
M. Wt: 191.23 g/mol
InChI Key: KQJMBLOFMLWTAB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methyl group at the 1-position and a carboxylate ester group at the 6-position further defines its chemical structure.

Biochemical Analysis

Biochemical Properties

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various signaling pathways . This compound may interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound may similarly affect cancer cells, leading to reduced tumor growth and enhanced cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . This compound may exert its effects through similar mechanisms, targeting specific enzymes and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . This compound may show similar stability and degradation patterns, with potential long-term effects on cellular processes observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . This compound may similarly exhibit dose-dependent effects, with careful consideration needed to avoid toxicity at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . This compound may undergo similar metabolic transformations, affecting metabolite levels and overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within certain tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Indole derivatives are known to target specific cellular compartments or organelles, which can enhance their biological activity . This compound may possess targeting signals or undergo post-translational modifications that direct it to particular subcellular locations, thereby modulating its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid (e.g., acetic acid or hydrochloric acid) and temperature, can influence the yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to cell signaling and enzyme inhibition due to its structural similarity to biologically active indoles.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anticancer, antiviral, and antimicrobial agents.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 1-Methyl-1H-indole-3-carboxylic acid

Comparison: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is unique due to the position of the carboxylate ester group at the 6-position, which can influence its reactivity and biological activity. In contrast, similar compounds with carboxylate groups at different positions may exhibit different chemical and biological properties. For example, methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate has the carboxylate group at the 2-position, which can affect its interaction with enzymes and receptors .

Properties

IUPAC Name

methyl 1-methyl-2,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJMBLOFMLWTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of methyl N-methylindole-6-carboxylate (1.5 g) and acetic acid (22.5 ml) was added sodium cyanoboride (1.62 g), followed by stirring at room temperature for 1 hour. The reaction mixture was poured into ice-water (100 ml), and sodium hydroxide (pellet) was added thereto to adjust the pH to about 10, followed by extraction with ethyl acetate (60 ml). The organic layer was washed with a saturated sodium bicarbonate solution three times, and saturated brine in this order, and dried over anhydrous magnesium sulfate, and the solvent was then removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain methyl N-methylindoline-6-carboxylate (900 mg) as a pale yellow oily substance.
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1.5 g
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ice water
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100 mL
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